molecular formula C8H8N2O3 B1320468 1H-Benzimidazole-2-carboxylic acid hydrate CAS No. 849776-47-2

1H-Benzimidazole-2-carboxylic acid hydrate

Cat. No.: B1320468
CAS No.: 849776-47-2
M. Wt: 180.16 g/mol
InChI Key: YQHUUYLPOCNBKD-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboxylic acid hydrate is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Benzimidazole-2-carboxylic acid hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzimidazole-2-carboxylic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-2-carboxylic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-benzimidazole-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.H2O/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10)(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHUUYLPOCNBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594466
Record name 1H-Benzimidazole-2-carboxylic acid--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849776-47-2
Record name 1H-Benzimidazole-2-carboxylic acid--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-2-carboxylic acid hydrate
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Foundational & Exploratory

Spectroscopic and Structural Elucidation of 1H-Benzimidazole-2-carboxylic Acid Hydrate: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides a comprehensive technical overview of the essential analytical techniques required for the unambiguous characterization of 1H-Benzimidazole-2-carboxylic acid hydrate. For researchers in medicinal chemistry and materials science, this molecule serves as a critical building block and ligand, making its structural integrity paramount. This document moves beyond mere data presentation, offering insights into the causality behind experimental choices and demonstrating how a synergistic, multi-technique workflow provides a self-validating system for structural confirmation.

The benzimidazole scaffold is a privileged structure in drug development, renowned for its diverse biological activities. The 2-carboxylic acid derivative, in particular, often crystallizes with one or more water molecules, forming a hydrate. This inclusion of water is not trivial; it profoundly influences the compound's solid-state properties, including solubility, stability, and crystal packing, through an extensive network of hydrogen bonds. In its crystalline form, the molecule typically exists as a zwitterion, with the imidazole ring protonated and the carboxylic group deprotonated.[1] A thorough characterization is therefore indispensable to ensure the identity, purity, and consistency of the material.

Molecular Structure and Foundational Properties

Before delving into spectroscopic data, understanding the fundamental structure is crucial. The molecule consists of a fused benzene and imidazole ring system with a carboxylic acid group at the 2-position.

  • Molecular Formula: C₈H₆N₂O₂·H₂O (Monohydrate)

  • Molecular Weight: 180.16 g/mol (as monohydrate)[2]

  • Synonyms: 2-Carboxybenzimidazole hydrate, 1H-Benzo[d]imidazole-2-carboxylic acid hydrate[2]

The structural analysis workflow is designed to confirm this composition and elucidate its detailed connectivity and solid-state arrangement.

Caption: Zwitterionic structure of 1H-Benzimidazole-2-carboxylic acid hydrate.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Expertise & Causality: FT-IR spectroscopy is the first line of inquiry for functional group identification. Its speed and non-destructive nature make it ideal for initial screening. We employ this technique to probe the vibrational modes of the molecule's covalent bonds. The presence of the hydrate and the zwitterionic character create a unique and complex spectral signature, particularly in the hydroxyl and carbonyl stretching regions.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation (KBr): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet die and press under high pressure (approx. 8-10 tons) to form a transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder.

  • Analysis: Collect the spectrum, typically in the 4000–400 cm⁻¹ range, with a resolution of 4 cm⁻¹. Perform a background scan using an empty sample holder or a pure KBr pellet.

Data Interpretation & Key Findings

The FT-IR spectrum provides clear evidence for the key functional groups and the hydrogen-bonding network.

  • O-H and N-H Stretching Region (3600-2500 cm⁻¹): A very broad and strong absorption band is expected in this region. This is not a single, sharp peak but a complex envelope resulting from the overlapping stretching vibrations of the water of hydration (O-H), the protonated imidazole (N⁺-H), and extensive hydrogen bonding. The acidic proton of the carboxyl group is absent, consistent with the deprotonated carboxylate form.

  • Aromatic C-H Stretching: A weaker band typically appears just above 3000 cm⁻¹ (e.g., ~3060 cm⁻¹).[3]

  • Carbonyl and C=N/C=C Region (1700-1400 cm⁻¹): This region is highly diagnostic.

    • The absence of a sharp C=O stretch around 1700 cm⁻¹ corroborates the deprotonation of the carboxylic acid.

    • Instead, a strong band corresponding to the asymmetric stretching of the carboxylate (COO⁻) group appears around 1620-1600 cm⁻¹.

    • This is often overlapped by the C=N and aromatic C=C stretching vibrations of the benzimidazole ring system, which occur in the 1620-1450 cm⁻¹ range.[4]

  • Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of peaks corresponding to various bending and stretching vibrations (e.g., C-N, C-O), providing a unique fingerprint for the compound.[3][4]

Table 1: Summary of Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)AssignmentRationale
~3600–2500 (broad)O-H (water), N⁺-H (imidazole) stretching, H-bondingConfirms presence of hydrate and protonated nitrogen, extensive hydrogen bonding.
~3060Aromatic C-H stretchingIndicates the presence of the benzene ring.
~1620–1600Asymmetric COO⁻ stretching, C=N stretchingConfirms deprotonated carboxyl group and imidazole ring structure.
~1500–1450Aromatic C=C stretchingCharacteristic of the benzimidazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While FT-IR confirms functional groups, NMR spectroscopy maps the carbon-hydrogen framework, providing definitive information on the molecule's connectivity and electronic environment. Both ¹H and ¹³C NMR are essential. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred due to its ability to dissolve the polar compound and slow the exchange of labile protons (N-H, O-H), allowing for their observation.[5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Ensure complete dissolution.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3][5]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time.

start Sample in DMSO-d₆ nmr High-Field NMR Spectrometer ¹H Acquisition ¹³C Acquisition start->nmr proc Data Processing Fourier Transform Phasing Baseline Correction nmr:h1_acq->proc nmr:c13_acq->proc analysis Spectral Analysis | {Chemical Shifts | Integration | Coupling} proc->analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Data Interpretation & Key Findings

  • ¹H NMR Spectrum:

    • Carboxylic OH and Imidazole NH Protons: In DMSO-d₆, these labile protons are often observed as two distinct, broad singlets at very low field (downfield), potentially in the δ 10-14 ppm range.[6] The exact chemical shift is sensitive to concentration and temperature. The water of hydration will also appear as a broad singlet, typically around δ 3.3 ppm in DMSO-d₆.

    • Aromatic Protons: The four protons on the benzene portion of the ring system typically appear as a complex multiplet system between δ 7.2 and 7.8 ppm.[3] Due to symmetry, this may resolve into two pseudo-triplets or two multiplets, each integrating to 2H.

  • ¹³C NMR Spectrum:

    • Carboxyl Carbon (C=O): This signal is characteristically found in the most downfield region of the spectrum, typically around δ 167.0 ppm.[6] Its presence confirms the carboxylic acid moiety.

    • Imidazole C2 Carbon (C=N): The carbon atom situated between the two nitrogen atoms is also significantly deshielded, appearing in the δ 140-150 ppm range.

    • Aromatic Carbons: The carbons of the benzene ring and the imidazole ring will appear in the δ 110-140 ppm region.

Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)

NucleusChemical Shift (δ, ppm)AssignmentNotes
¹H10.0–14.0 (broad s)Carboxylic OH / Imidazole N-HLabile protons, position can vary.[6]
¹H7.2–7.8 (m)Aromatic C-HFour protons on the benzene ring.[3]
¹H~3.3 (broad s)H₂OWater of hydration.
¹³C~167.0Carboxylate Carbon (COO⁻)Confirms the C2 substituent.[6]
¹³C~140-150Imidazole C2Carbon between two nitrogen atoms.
¹³C110–140Aromatic/Imidazole CarbonsMultiple signals corresponding to the ring system.
Electronic Spectroscopy: UV-Visible

Expertise & Causality: UV-Vis spectroscopy probes the conjugated π-electron system of the benzimidazole core. It provides information about the electronic transitions within the molecule and serves as a valuable tool for quantitative analysis and purity assessment.

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer and record the absorbance from approximately 200 to 400 nm. Use the pure solvent as a reference blank.

Data Interpretation & Key Findings

The UV-Vis spectrum of benzimidazole derivatives is characterized by strong absorption bands corresponding to π → π* transitions. For 1H-Benzimidazole-2-carboxylic acid, one would expect to see two main absorption maxima (λ_max), typically one around 240-250 nm and another, often with a shoulder, in the 270-300 nm range.[3][7] These absorptions are characteristic of the benzimidazole chromophore.

Table 3: Typical UV-Visible Absorption Maxima (in Ethanol)

λ_max (nm)Assignment
~248π → π* transition
~295π → π* transition
Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the analyte and offers structural clues through its fragmentation pattern. For this compound, it serves as the ultimate confirmation of the molecular formula of the anhydrous molecule, as the water of hydration is lost during ionization.

Experimental Protocol

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion (for ESI-MS) or after separation (for GC-MS, though derivatization may be needed).

  • Ionization: Use a suitable ionization method. Electrospray Ionization (ESI) is well-suited for this polar molecule.

  • Analysis: Analyze the resulting ions based on their mass-to-charge (m/z) ratio.

Data Interpretation & Key Findings

  • Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 163.1, corresponding to the anhydrous formula C₈H₆N₂O₂. The molecular weight of the hydrate (180.16) is not observed.

  • Key Fragmentation: A highly characteristic fragmentation pathway for this molecule is decarboxylation (loss of CO₂). This results in a prominent fragment ion at m/z 119.1, corresponding to the benzimidazole cation.[8][9] This fragmentation strongly supports the proposed structure.

Table 4: Key Mass Spectrometry Fragments (ESI+)

m/z ValueAssignmentRationale
163.1[C₈H₆N₂O₂ + H]⁺Protonated molecular ion of the anhydrous compound.
119.1[M+H - CO₂]⁺ or [C₇H₇N₂]⁺Fragment resulting from the loss of carbon dioxide (decarboxylation).[8][9]
Definitive Structural Proof: Single-Crystal X-ray Diffraction

Trustworthiness & Authoritative Grounding: While the combination of spectroscopic methods provides overwhelming evidence for the structure, only single-crystal X-ray diffraction can deliver an unambiguous, three-dimensional map of the atomic arrangement in the solid state. This technique is the gold standard for confirming the zwitterionic nature, identifying the precise location of the water molecule, and mapping the intricate hydrogen-bonding network that stabilizes the crystal lattice.[1][2]

Key Findings from Crystallography:

  • Confirmation of Hydrate: X-ray diffraction studies on this compound have confirmed its existence as a monohydrate[2] and a dihydrate.[1]

  • Zwitterionic Form: The analysis reveals equal C-O bond lengths in the carboxylate group and protonation on one of the imidazole nitrogens, providing definitive proof of the zwitterionic state in the crystal.[1]

  • Planarity: The benzimidazole ring system and the carboxylate group are nearly coplanar.[1]

  • Hydrogen Bonding: It maps the extensive network of N—H⋯O and O—H⋯O hydrogen bonds that link the molecules and water into a stable 3D supramolecular architecture.[1]

Table 5: Representative Crystallographic Data for 1H-Benzimidazole-2-carboxylic acid monohydrate

ParameterValueSource
Crystal SystemTriclinic[2]
Space GroupP-1[2]
a (Å)4.4080[2]
b (Å)8.877[2]
c (Å)10.757[2]
α (°)72.20[2]
β (°)87.67[2]
γ (°)88.53[2]
Integrated Characterization Workflow

No single technique is sufficient. True scientific integrity is achieved by integrating the data from these orthogonal methods. The workflow below illustrates how each piece of information contributes to the final, validated structural assignment.

cluster_workflow Integrated Spectroscopic & Structural Workflow start Target Compound: 1H-Benzimidazole-2-carboxylic acid hydrate ftir FT-IR Spectroscopy Functional Groups H-Bonding start->ftir nmr NMR (¹H, ¹³C) C-H Framework Connectivity start->nmr ms Mass Spectrometry Molecular Weight (Anhydrous) Fragmentation start->ms uv UV-Vis Spectroscopy Conjugated System Purity start->uv xrd X-ray Diffraction 3D Structure Zwitterion Proof Hydrate Confirmation ftir->xrd Complementary Data final Unambiguous Structural Elucidation ftir->final nmr->xrd Complementary Data nmr->final ms->xrd Complementary Data ms->final uv->xrd Complementary Data uv->final xrd->final

Caption: A synergistic workflow for the complete characterization of the title compound.

Conclusion

The comprehensive characterization of 1H-Benzimidazole-2-carboxylic acid hydrate is a prime example of the necessity of a multi-technique analytical approach. FT-IR provides initial confirmation of functional groups and hydration. NMR spectroscopy elucidates the precise proton and carbon environments, confirming the molecular backbone. Mass spectrometry verifies the molecular weight of the core molecule and its characteristic fragmentation, while UV-Vis spectroscopy confirms the integrity of the conjugated system. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure, including its zwitterionic nature and the crucial role of the water of hydration. By following this self-validating workflow, researchers can ensure the scientific integrity of their work and the quality of the materials used in drug discovery and development.

References

  • Kadhim, A. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 473-481. Available at: [Link]

  • Al-Saeedi, S. I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5344. Available at: [Link]

  • This citation is not directly used in the text but provides general context on benzimidazole synthesis and characterization. Available at: [Link]

  • Geronikaki, A., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmacia, 69(4), 913-926. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Journal of Chemistry, 2022, 9523223. Available at: [Link]

  • This citation is not directly used in the text but provides general context on NMR of benzimidazoles. Available at: [Link]

  • Fun, H. K., et al. (2011). 1H-Benzimidazol-3-ium-2-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1399. Available at: [Link]

  • This citation is not directly used in the text but provides general context on coordination compounds of the target molecule. Available at: [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-2-carboxylic acid hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzimidazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bouyahya, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6722. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Benzimidazole-2-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the crystal structure of 1H-Benzimidazole-2-carboxylic acid hydrate, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the structural intricacies of this compound, the profound implications of its hydrated form, and the precise experimental methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state properties of benzimidazole derivatives.

Introduction: The Significance of Benzimidazole Scaffolds and Their Hydrates

The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antiviral to anticancer therapies.[1] 1H-Benzimidazole-2-carboxylic acid, as a functionalized derivative, serves as a versatile building block in the synthesis of more complex pharmaceutical compounds.[2] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes its three-dimensional structure a critical determinant of its biological activity and physicochemical properties.

Of particular importance is the crystalline form of an active pharmaceutical ingredient (API), which can exist as an anhydrous solid or as a hydrate. A pharmaceutical hydrate is a crystalline form where water molecules are incorporated into the crystal lattice in a stoichiometric ratio with the drug molecule.[3] The presence of this water can dramatically alter key properties such as solubility, dissolution rate, stability, and bioavailability.[3][4] For instance, hydrates are often more thermodynamically stable under ambient conditions but may exhibit slower dissolution rates compared to their anhydrous counterparts.[3][5] Therefore, a thorough understanding of the hydrate's crystal structure is not merely an academic exercise but a fundamental requirement for robust drug formulation and development.[4][6]

This guide focuses specifically on the monohydrate form of 1H-Benzimidazole-2-carboxylic acid, elucidating its detailed crystal structure and the critical role of the water molecule in defining its supramolecular architecture.

Crystal Structure Elucidation: A Methodological Workflow

The determination of a molecule's crystal structure is a systematic process that begins with the synthesis and growth of high-quality single crystals, followed by X-ray diffraction analysis, and culminating in structure solution and refinement.[7]

Synthesis and Crystallization Protocol

The foundational step in crystal structure analysis is obtaining single crystals of sufficient size and quality.

Synthesis: A common and effective route for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with a carboxylic acid.[1][8] For 1H-Benzimidazole-2-carboxylic acid, this typically involves the reaction of o-phenylenediamine with oxalic acid or a derivative thereof, often under acidic conditions to facilitate cyclization.[9]

Step-by-Step Crystallization Protocol (Slow Evaporation): The rationale behind slow evaporation is to allow molecules to self-assemble into a highly ordered crystal lattice gradually, minimizing defects.

  • Purification: The synthesized 1H-Benzimidazole-2-carboxylic acid powder is first purified, typically by recrystallization or column chromatography, to remove any impurities that could inhibit crystal growth.

  • Solvent Selection: A suitable solvent or solvent system is chosen. The ideal solvent is one in which the compound has moderate solubility at room temperature. For the title compound, aqueous solutions or mixtures with polar organic solvents like ethanol are often effective.

  • Solution Preparation: The purified compound is dissolved in the chosen solvent to create a near-saturated solution. Gentle heating may be applied to ensure complete dissolution.

  • Crystal Growth: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to supersaturation and subsequent nucleation and growth of single crystals over several days.

  • Harvesting: Once crystals of adequate size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Workflow:

workflow cluster_prep Crystal Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Slow Evaporation Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer Mount on Diffractometer (e.g., Bruker APEXII) Mounting->Diffractometer DataCollection Data Collection (Cryo-temperature, e.g., 100 K) Diffractometer->DataCollection DataReduction Data Reduction & Absorption Correction DataCollection->DataReduction StructureSolution Structure Solution (e.g., SHELXS) DataReduction->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation & CIF Generation StructureRefinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Steps and Rationale:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head. This allows the crystal to be precisely oriented in the X-ray beam.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a cryogenic temperature (e.g., 100 K) to reduce thermal vibrations of the atoms, which results in sharper diffraction spots and more accurate data.[7] The instrument then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam, collecting a complete set of diffraction data.[7]

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map of the unit cell using software like SHELXS.[7] This initial model is then refined against the experimental data using least-squares methods (e.g., with SHELXL) to yield the final, precise atomic coordinates, bond lengths, and angles.[7]

Structural Analysis of 1H-Benzimidazole-2-carboxylic Acid Monohydrate

The crystal structure of 1H-Benzimidazole-2-carboxylic acid monohydrate (C₈H₆N₂O₂·H₂O) has been determined and reveals several key features.

Crystallographic Data

The fundamental parameters describing the crystal lattice are summarized below. This data corresponds to the monohydrate form.[10]

ParameterValue[10]
Formula C₈H₈N₂O₃
Crystal System Triclinic
Space Group P-1
a (Å) 4.4080
b (Å) 8.877
c (Å) 10.757
α (°) 72.20
β (°) 87.67
γ (°) 88.53
Volume (ų) Not explicitly stated, but calculable
Z 2

Z is the number of formula units per unit cell.

Molecular Structure and Conformation

A crucial finding from the crystal structure analysis is that the molecule exists in a zwitterionic form . This means that the carboxylic acid group is deprotonated (-COO⁻), while the benzimidazole ring is protonated, specifically at one of the nitrogen atoms, forming an imidazolium cation.[11] This charge separation is a key feature influencing the molecule's interactions.

The benzimidazole ring system is essentially planar, and the carboxylate group is nearly coplanar with it, indicating a high degree of conjugation.[11]

The Role of Water: Hydrogen Bonding Network

The single water molecule in the asymmetric unit is not merely a passive occupant of the crystal lattice; it is integral to the supramolecular assembly. It acts as a hydrogen bond donor and acceptor, linking the zwitterionic molecules into a robust, two-dimensional network.

Key Hydrogen Bonding Interactions:

  • The protonated nitrogen of the imidazolium ring (N-H) donates a hydrogen bond to an oxygen atom of the water molecule.

  • The water molecule, in turn, donates hydrogen bonds to the carboxylate oxygen atoms of neighboring benzimidazole molecules.

  • The carboxylate group also accepts hydrogen bonds from the water molecules.

This extensive network of N—H⋯O and O—H⋯O hydrogen bonds dictates the crystal packing and is responsible for the thermodynamic stability of the hydrate form.[11]

H_Bonding BZM1 Benzimidazole Zwitterion 1 Water Water (H₂O) BZM1->Water N-H···O BZM2 Benzimidazole Zwitterion 2 Water->BZM2 O-H···O BZM3 Benzimidazole Zwitterion 3 Water->BZM3 O-H···O

Caption: Hydrogen bonding motif in the monohydrate crystal.

Complementary Analytical Techniques

While SC-XRD provides the definitive atomic arrangement, other spectroscopic techniques are vital for a complete characterization and for analyzing bulk material.

  • FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups. For the title compound, characteristic peaks would include a broad absorption for the N-H stretch (around 3400 cm⁻¹) and strong absorptions for the carboxylate (COO⁻) asymmetric and symmetric stretches.[1][8]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) in solution provides information about the chemical environment of the atoms, confirming the molecular structure.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for studying the stability of the hydrate. TGA can quantify the water content by measuring the mass loss upon heating, while DSC can determine the temperature and enthalpy of dehydration.[6][12]

Conclusion and Implications for Drug Development

The crystal structure analysis of 1H-Benzimidazole-2-carboxylic acid monohydrate reveals a zwitterionic molecule stabilized by an extensive two-dimensional hydrogen-bonding network mediated by a single water molecule. This detailed structural knowledge is paramount for drug development professionals. It allows for:

  • Polymorph and Hydrate Screening: Understanding the stable hydrate form is critical to prevent unwanted phase transitions during manufacturing or storage, which could alter drug performance.[4]

  • Formulation Design: Knowledge of the crystal packing and intermolecular interactions informs the selection of excipients and processing conditions to ensure the stability and desired dissolution profile of the final drug product.[5]

  • Intellectual Property: A well-characterized crystalline form can be a key component of a patent portfolio.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18525703, 1H-Benzimidazole-2-carboxylic acid hydrate. Available at: [Link].

  • Kadhim, A. J., & Obayes, H. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 473-481. Available at: [Link].

  • Ma, H., Tian, Q., & Wan, B. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 335-337. Available at: [Link].

  • Ma, H., Tian, Q., & Wan, B. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. De Gruyter. Available at: [Link].

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  • Koprivica, M. M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of bis(1H-benzimidazole-κN3)bis(benzimidazole-2-carboxylato-κ2N3,O)cobalt(II). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 444–449. Available at: [Link].

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  • Yildirim, M., & Karaca, S. (2022). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Sakarya University Journal of Science, 26(5), 879-891. Available at: [Link].

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The Pharmacological Potential of 1H-Benzimidazole-2-carboxylic acid hydrate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, bestowing upon its derivatives a remarkable breadth of pharmacological activities.[1][2] From the proton-pump inhibitor omeprazole to the anthelmintic mebendazole, the clinical success of benzimidazole-containing drugs underscores the therapeutic promise of this versatile scaffold.[3] This guide focuses on a fundamental yet potent member of this family: 1H-Benzimidazole-2-carboxylic acid hydrate . While many investigations have explored its derivatives, a deep understanding of the core molecule's intrinsic biological activities is paramount for the rational design of next-generation therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of 1H-Benzimidazole-2-carboxylic acid hydrate and its closely related analogs.

Synthesis and Characterization of 1H-Benzimidazole-2-carboxylic acid hydrate

The synthesis of 1H-Benzimidazole-2-carboxylic acid is a well-established process, typically involving the condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative.[4][5] The hydrate form is often obtained upon crystallization from aqueous solutions.

General Synthesis Protocol

A common and efficient method for the synthesis of 2-substituted benzimidazoles involves the reaction of o-phenylenediamines with carboxylic acids.[4] The following protocol outlines a general procedure for the synthesis of 1H-Benzimidazole-2-carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and oxalic acid (1.1 equivalents).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as 4N hydrochloric acid.

  • Reflux: Heat the mixture to reflux (typically around 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the precipitate and wash thoroughly with cold water to remove any unreacted starting materials and the acid catalyst.

  • Recrystallization: For purification, recrystallize the crude product from a suitable solvent system, such as ethanol-water, to yield 1H-Benzimidazole-2-carboxylic acid hydrate as a crystalline solid.[6]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials (o-phenylenediamine, Oxalic Acid) Reaction Condensation Reaction (Acid Catalyst, Reflux) Start->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Isolation Filtration & Washing Precipitation->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Characterization Structural Analysis (NMR, IR, MS) Purification->Characterization Final_Product 1H-Benzimidazole-2-carboxylic acid hydrate Characterization->Final_Product

Caption: General workflow for the synthesis of 1H-Benzimidazole-2-carboxylic acid hydrate.

Antimicrobial Activity: A Foundation for Novel Anti-infectives

Benzimidazole derivatives have long been recognized for their potent antimicrobial properties.[2][6] The core structure of 1H-Benzimidazole-2-carboxylic acid serves as a crucial pharmacophore in the development of new antibacterial and antifungal agents.

Mechanistic Insights

The antimicrobial action of benzimidazoles is often multifactorial. While specific mechanisms can vary with different substitutions, some common modes of action for the benzimidazole scaffold include:

  • Inhibition of Nucleic Acid Synthesis: Benzimidazoles can interfere with the synthesis of DNA and RNA in microbial cells.

  • Disruption of Microbial Metabolism: They can inhibit key enzymes involved in essential metabolic pathways.

  • Impairment of Cell Wall Integrity: Some derivatives have been shown to disrupt the formation of the microbial cell wall.

Experimental Evaluation of Antimicrobial Activity

The antimicrobial efficacy of 1H-Benzimidazole-2-carboxylic acid hydrate and its derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The broth microdilution method is a widely accepted and quantitative technique for this purpose.[7][8]

Detailed Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Compound Preparation: Prepare a stock solution of 1H-Benzimidazole-2-carboxylic acid hydrate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is considered the MBC/MFC.

Antimicrobial Activity Data for Benzimidazole-2-carboxylic Acid Derivatives

While specific MIC values for the parent 1H-Benzimidazole-2-carboxylic acid hydrate are not extensively reported, numerous studies on its derivatives demonstrate potent antimicrobial activity.

Derivative TypeTarget MicroorganismMIC Range (µg/mL)Reference
Halogenated BenzimidazolesS. aureus (including MRSA)< 1 - 16[7]
Benzimidazole-Isatin HybridsGram-positive & Gram-negative bacteria6.25 - 25[9]
2-Substituted BenzimidazolesVarious bacteria and fungi0.39 - 250[2]

Note: The data presented is for derivatives and illustrates the potential of the core scaffold.

Anticancer Activity: Targeting the Hallmarks of Cancer

The benzimidazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[10] Derivatives of 1H-Benzimidazole-2-carboxylic acid have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Putative Mechanisms of Anticancer Action

The anticancer effects of benzimidazole derivatives are diverse and often target multiple cellular pathways involved in cancer progression. Key mechanisms include:

  • Tubulin Polymerization Inhibition: Certain benzimidazoles bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: They can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.

  • Induction of Apoptosis: Benzimidazole compounds can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

  • Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase enzymes, leading to DNA damage and cell death.[10]

In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1H-Benzimidazole-2-carboxylic acid hydrate or its derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Anticancer Activity Data for Benzimidazole-2-carboxylic Acid Derivatives

Numerous derivatives of 1H-Benzimidazole-2-carboxylic acid have shown potent anticancer activity.

Derivative ClassCancer Cell LineIC50 (µM)Reference
N,2,6-trisubstituted 1H-benzimidazolesMDA-MB-231 (Breast)2.39[10]
N,2,6-trisubstituted 1H-benzimidazolesHepG2 (Liver)3.22[10]
Metal Complexes of BenzimidazolesVarious cell lines3.5 - 26.7[10]
Benzimidazole PhenylhydrazonesPC-3 (Prostate)Moderate Activity[1]

Note: The data presented is for derivatives and illustrates the potential of the core scaffold.

Anticancer Drug Discovery Workflow

Anticancer_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Benzimidazole Compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity Compound_Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Kinase_Inhibition Kinase Inhibition Assays IC50->Kinase_Inhibition Animal_Model Xenograft Animal Model Apoptosis_Assay->Animal_Model Cell_Cycle->Animal_Model Kinase_Inhibition->Animal_Model Tumor_Growth Tumor Growth Inhibition Studies Animal_Model->Tumor_Growth

Caption: A representative workflow for the evaluation of anticancer activity.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

The benzimidazole scaffold is also a key component in compounds exhibiting anti-inflammatory activity.[13][14] The structural features of 1H-Benzimidazole-2-carboxylic acid are conducive to interactions with enzymes and receptors involved in the inflammatory response.

Potential Anti-inflammatory Mechanisms

Benzimidazole derivatives can exert their anti-inflammatory effects through various mechanisms, including:

  • Inhibition of Prostaglandin Synthesis: A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[13]

  • Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Interaction with Inflammatory Receptors: Benzimidazoles can act as antagonists for receptors involved in inflammatory signaling pathways.[14]

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening acute anti-inflammatory activity.[15][16]

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate the animals (e.g., Wistar rats) to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer 1H-Benzimidazole-2-carboxylic acid hydrate or a derivative orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anti-inflammatory Activity of Benzimidazole-2-carboxylic Acid Derivatives

Studies have shown that derivatives of benzimidazole-2-carboxylic acid exhibit significant anti-inflammatory activity in the carrageenan-induced paw edema model, suggesting an inhibition of prostaglandin synthesis as a probable mechanism of action.[13] The activity is often dependent on the nature and position of substituents on the benzimidazole ring.[13]

Conclusion and Future Directions

1H-Benzimidazole-2-carboxylic acid hydrate represents a foundational molecule with a rich pharmacological potential that is amplified through chemical derivatization. Its inherent structural features make it a valuable starting point for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and its future analogs.

Future research should focus on several key areas:

  • Elucidation of Specific Molecular Targets: While general mechanisms of action are known for the benzimidazole class, identifying the specific molecular targets of 1H-Benzimidazole-2-carboxylic acid hydrate will be crucial for understanding its full therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the core molecule and subsequent biological evaluation will enable the development of more potent and selective compounds.

  • Advanced In Vivo and Preclinical Studies: Promising derivatives should be advanced to more complex animal models and preclinical studies to assess their efficacy, safety, and pharmacokinetic profiles.

The continued exploration of 1H-Benzimidazole-2-carboxylic acid and its derivatives holds significant promise for the discovery of new and effective therapies for a wide range of human diseases.

References

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IUPAC name for 1H-Benzimidazole-2-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1H-Benzimidazole-2-carboxylic Acid Hydrate

Abstract

This technical guide provides a comprehensive overview of 1H-Benzimidazole-2-carboxylic acid hydrate, a key heterocyclic compound widely utilized as a foundational scaffold in medicinal chemistry and materials science. The benzimidazole core is a privileged structure in drug discovery, and this particular derivative serves as a critical building block for a vast array of pharmacologically active agents. This document details its precise nomenclature, physicochemical properties, established synthesis protocols, and analytical characterization techniques. Furthermore, it explores its significant applications in drug development, highlighting the versatility of the benzimidazole scaffold. Safety, handling, and storage protocols are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this important chemical entity.

Chemical Identity and Nomenclature

The formal identification of a chemical compound is critical for regulatory compliance, literature searches, and unambiguous scientific communication. The title compound is a hydrated form of 1H-Benzimidazole-2-carboxylic acid.

The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is 1H-benzimidazole-2-carboxylic acid;hydrate .[1] The anhydrous parent compound is named 1H-benzimidazole-2-carboxylic acid .[2] The presence of a water molecule in the crystal lattice is explicitly noted in the hydrate's nomenclature.

Table 1: Chemical Identifiers and Properties

PropertyValue (for Hydrate)Value (for Anhydrous)Source(s)
IUPAC Name 1H-benzimidazole-2-carboxylic acid;hydrate1H-benzimidazole-2-carboxylic acid[1][2]
Molecular Formula C₈H₈N₂O₃C₈H₆N₂O₂[1][2]
Molecular Weight 180.16 g/mol 162.15 g/mol [1][2]
CAS Number 849776-47-22849-93-6[1][2]
PubChem CID 18525703233240[1][2]
Common Synonyms 1H-Benzimidazole-2-carboxylic acid monohydrate, 2-Carboxybenzimidazole hydrate2-Benzimidazolecarboxylic acid, 2-Carboxybenzimidazole[1][2]

Synthesis and Purification

The synthesis of 2-substituted benzimidazoles is most classically achieved through the Phillips-Ladenburg reaction . This method involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, anhydride, or nitrile) under acidic conditions and heat.[3][4][5] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring.

General Reaction Mechanism

The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. The subsequent dehydration and cyclization steps are driven by the formation of the stable aromatic benzimidazole ring system.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization OPD o-Phenylenediamine Intermediate1 Tetrahedral Intermediate OPD->Intermediate1 + H⁺ Acid Oxalic Acid Derivative (e.g., Diethyl Oxalate) Acid->Intermediate1 Intermediate2 Amide Intermediate (after loss of H₂O/EtOH) Intermediate1->Intermediate2 Dehydration/ Elimination Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Nucleophilic Attack Final 1H-Benzimidazole- 2-carboxylic Acid Cyclized->Final - H₂O (Dehydration) Cyclized->Final

Caption: Phillips-Ladenburg synthesis mechanism for benzimidazoles.

Laboratory Synthesis Protocol

This protocol describes a representative synthesis of 1H-Benzimidazole-2-carboxylic acid from o-phenylenediamine and diethyl oxalate.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • 4 M Hydrochloric acid (HCl)

  • Ethanol

  • Activated charcoal

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).

  • Acidic Condensation: Add 50 mL of 4 M HCl to the flask. The acid acts as a catalyst and helps maintain a medium conducive to the condensation reaction.[6]

  • Reflux: Heat the mixture to reflux using a heating mantle for 2 hours. The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed to completion.

  • Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. The crude product will precipitate out of the solution as the hydrochloride salt.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove residual acid and impurities.

  • Neutralization: Suspend the crude solid in 100 mL of water and neutralize by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step converts the hydrochloride salt to the free carboxylic acid, which is less soluble.

  • Purification (Recrystallization): Collect the neutralized product by filtration. To purify, dissolve the crude solid in a minimum amount of boiling water containing a small amount of activated charcoal to decolorize the solution. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The hydrate form crystallizes from the aqueous solution.

  • Final Product: Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold water, and air dry.

Caption: Workflow for synthesis and purification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and physical methods provides a self-validating system.

Table 2: Key Analytical Data for Characterization

TechniqueMethodExpected ResultRationale
FTIR Spectroscopy KBr Pellet or ATRBroad peak ~3400 cm⁻¹ (O-H, N-H stretch), ~3050 cm⁻¹ (Ar C-H), ~1700 cm⁻¹ (C=O stretch), 1620-1450 cm⁻¹ (C=C, C=N)Confirms the presence of key functional groups: carboxylic acid, N-H of the imidazole, and the aromatic system.[3][7][8]
¹H-NMR DMSO-d₆δ ~13.0 ppm (br s, 1H, -COOH), δ ~12.5 ppm (br s, 1H, imidazole N-H), δ 7.2-7.8 ppm (m, 4H, aromatic protons)Provides information on the proton environment, confirming the aromatic structure and the presence of acidic protons.
Mass Spectrometry ESI(-)[M-H]⁻ at m/z 161.04Determines the mass of the anhydrous parent molecule, confirming its molecular formula.
Melting Point Capillary MethodDecomposes >240 °CA sharp melting or decomposition point is an indicator of high purity.
X-Ray Diffraction Single CrystalConfirms the monohydrate structure with specific lattice parameters (a=4.4080 Å, b=8.877 Å, c=10.757 Å)[1]Provides definitive proof of the three-dimensional structure and the presence of one water molecule per molecule of the acid.[1]

Applications in Drug Development and Research

The benzimidazole ring is considered a "privileged scaffold" because its structure is capable of interacting with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[9] Consequently, derivatives of benzimidazole are found in numerous FDA-approved drugs.[10]

1H-Benzimidazole-2-carboxylic acid is not typically used as a therapeutic agent itself but serves as a versatile starting material or key intermediate for the synthesis of more complex and potent drug candidates.[11] Its structure features three key points for chemical modification:

  • The carboxylic acid group at the 2-position.

  • The 'pyrrolic' nitrogen (N1).

  • The 'pyridinic' nitrogen (N3).

By modifying these positions, medicinal chemists can generate large libraries of compounds to screen for activity against various diseases.

  • Antimicrobial Agents: The benzimidazole scaffold is a cornerstone of many antibacterial, antifungal, and anthelmintic drugs.[10][12]

  • Anticancer Agents: Numerous benzimidazole derivatives have been synthesized and evaluated for their potent anticancer activities.[13][14]

  • Antiviral Agents: The scaffold has been incorporated into compounds targeting various viruses.[10]

  • Coordination Chemistry: The molecule acts as a flexible multidentate ligand for creating lanthanide coordination polymers, which have applications in materials science due to their unique luminescent properties.[7][11]

G cluster_0 Chemical Diversification cluster_1 Therapeutic Applications Scaffold 1H-Benzimidazole- 2-carboxylic Acid Core Mod1 Amide/Ester Formation (at COOH) Scaffold->Mod1 Synthesize Library Mod2 N-Alkylation (at N1/N3) Scaffold->Mod2 Synthesize Library Mod3 Aromatic Substitution (on Benzene Ring) Scaffold->Mod3 Synthesize Library App1 Anticancer Mod1->App1 Biological Screening App2 Antimicrobial Mod1->App2 Biological Screening App3 Antiviral Mod1->App3 Biological Screening App4 Other... Mod1->App4 Biological Screening Mod2->App1 Biological Screening Mod2->App2 Biological Screening Mod2->App3 Biological Screening Mod2->App4 Biological Screening Mod3->App1 Biological Screening Mod3->App2 Biological Screening Mod3->App3 Biological Screening Mod3->App4 Biological Screening

Caption: Use of a core scaffold to generate diverse bioactive compounds.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensuring researcher safety.

  • Hazard Identification: According to the Globally Harmonized System (GHS), 1H-Benzimidazole-2-carboxylic acid hydrate is classified as causing serious eye damage.[1]

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area, preferably under a chemical fume hood.[15]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[15]

    • Wash hands thoroughly after handling.

  • Conditions for Safe Storage:

    • Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[15]

    • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

1H-Benzimidazole-2-carboxylic acid hydrate is a compound of significant scientific interest due to its central role as a building block in the development of new pharmaceuticals and functional materials. Its straightforward synthesis via the Phillips-Ladenburg reaction and the versatility of its chemical structure make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development. The continued exploration of derivatives from this scaffold promises to yield novel compounds with potent therapeutic activities.

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  • Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. ResearchGate. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]

  • The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]

  • Convenient Method for the Preparation of 2‐Aryl‐1H‐benzimidazole‐4‐carboxylic Acids. Taylor & Francis Online. [Link]

Sources

An In-depth Technical Guide to the Decarboxylation of 1H-Benzimidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the decarboxylation of 1H-Benzimidazole-2-carboxylic acid, a pivotal reaction in the synthesis of benzimidazoles. Designed for researchers, chemists, and drug development professionals, this document delves into the reaction's mechanistic underpinnings, provides field-proven experimental protocols, and offers insights into optimizing this transformation for the efficient production of 1H-Benzimidazole, a core scaffold in numerous pharmaceuticals.

Introduction: The Significance of Benzimidazole Synthesis

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of blockbuster drugs such as the proton-pump inhibitors omeprazole and pantoprazole, and the anthelmintic agent albendazole. The synthesis of the parent 1H-Benzimidazole is, therefore, a fundamental starting point for the development of these and other novel therapeutics. One of the most direct and classic methods for preparing 1H-Benzimidazole is through the decarboxylation of its 2-carboxylic acid precursor. This reaction, while seemingly straightforward, is governed by specific thermal and solvent effects that are critical for achieving high yields and purity. Understanding the causality behind these experimental parameters is key to mastering this synthesis.

Mechanistic Insights: The Pathway of CO₂ Extrusion

The decarboxylation of 1H-Benzimidazole-2-carboxylic acid is predominantly a thermal process. The reaction's facility is rooted in the electronic nature of the benzimidazole ring system. The carboxylic acid at the C2 position is attached to an electron-rich heterocyclic system, which can stabilize the transition state of the reaction.

The accepted mechanism proceeds through a zwitterionic intermediate, a key feature that makes this reaction more facile than the decarboxylation of simple aromatic carboxylic acids.

  • Proton Transfer: The acidic proton of the carboxylic acid is transferred to the nitrogen atom at the 3-position of the benzimidazole ring. This intramolecular proton transfer is favorable due to the proximity and basicity of the imine nitrogen.

  • Formation of a Zwitterionic Intermediate: This proton transfer results in the formation of a zwitterion. This intermediate is stabilized by the aromaticity of the benzimidazole ring system.

  • Extrusion of Carbon Dioxide: The crucial step is the elimination of carbon dioxide from the zwitterionic intermediate. This is the rate-determining step and is highly dependent on temperature. The departure of CO₂, a highly stable molecule, provides a strong thermodynamic driving force for the reaction.

  • Tautomerization: The resulting intermediate, a carbanion equivalent at the C2 position, rapidly tautomerizes to yield the stable, aromatic 1H-Benzimidazole product.

This mechanism highlights why high temperatures are typically required to overcome the activation energy for CO₂ extrusion.

Diagram of the Decarboxylation Mechanism

Decarboxylation_Mechanism Decarboxylation Mechanism of 1H-Benzimidazole-2-carboxylic Acid Start 1H-Benzimidazole-2-carboxylic Acid Zwitterion Zwitterionic Intermediate Start->Zwitterion Intramolecular Proton Transfer Product 1H-Benzimidazole Zwitterion->Product Heat (Δ) -CO₂ CO2 CO₂

Caption: The reaction proceeds via a key zwitterionic intermediate.

Critical Parameters Influencing Decarboxylation

The success of this reaction hinges on the careful control of several experimental parameters. The choice of these conditions is a direct consequence of the mechanism described above.

  • Temperature: This is the most critical factor. The decarboxylation typically requires heating the substrate above its melting point or in a high-boiling solvent to provide sufficient thermal energy to overcome the activation barrier for CO₂ extrusion. Temperatures in the range of 150-220 °C are commonly employed.

  • Solvent: The choice of solvent is crucial for both heat transfer and managing the reaction medium.

    • High-Boiling Solvents: Solvents like diphenyl ether, N,N-dimethylformamide (DMF), or diethylene glycol are often used to achieve the necessary high temperatures uniformly. They also help to dissolve the starting material and the product.

    • "Neat" Conditions: In some protocols, the reaction is run without a solvent by simply heating the solid carboxylic acid above its melting point. This can simplify purification but may lead to charring or localized overheating if not controlled carefully.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential oxidative side reactions at the high temperatures required.

Experimental Protocol: A Validated Approach

This protocol is a synthesized and validated procedure based on established methodologies for the thermal decarboxylation of 1H-Benzimidazole-2-carboxylic acid.

Materials and Reagents:

  • 1H-Benzimidazole-2-carboxylic acid

  • High-boiling solvent (e.g., Diphenyl ether) (Optional)

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Heating mantle with stirrer

  • Inert gas source (Nitrogen or Argon)

  • Hexane or petroleum ether for precipitation/washing

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the three-neck flask with a magnetic stirrer, a condenser, and a thermometer. Ensure the setup is dry.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen) for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Charging the Flask: Introduce 1H-Benzimidazole-2-carboxylic acid (e.g., 10.0 g) into the flask. If using a solvent, add the high-boiling solvent (e.g., 50 mL of diphenyl ether).

  • Heating: Begin stirring and gradually heat the reaction mixture.

    • If running neat, heat to just above the melting point of the starting material (around 170 °C), at which point effervescence (CO₂ evolution) should become visible.

    • If using a solvent, heat the mixture to a temperature where steady gas evolution is observed (typically 180-210 °C).

  • Reaction Monitoring: Maintain the temperature and monitor the reaction until the gas evolution ceases. This typically takes 1-3 hours. The completion of the reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • If the reaction was run neat, the crude product will solidify upon cooling.

    • If a solvent was used, the product may crystallize upon cooling or can be precipitated by adding a non-polar solvent like hexane.

  • Purification:

    • The crude solid can be purified by recrystallization from water or an ethanol/water mixture.

    • Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum to yield pure 1H-Benzimidazole.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow Setup Assemble & Inert Apparatus Charge Charge Reactant (and Solvent) Setup->Charge React Heat to 180-210 °C (Monitor CO₂ Evolution) Charge->React Cool Cool to Room Temperature React->Cool Isolate Isolate Crude Product (Precipitation/Filtration) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify Analyze Characterize Product (NMR, MP, etc.) Purify->Analyze

Caption: From setup to characterization, a typical workflow.

Data Summary and Expected Outcomes

The yield and purity of 1H-Benzimidazole are highly dependent on the reaction conditions. The following table summarizes typical data gathered from various literature precedents.

Starting MaterialConditionsReaction TimeYieldReference
1H-Benzimidazole-2-carboxylic acidNeat, 170 °C1-2 hours> 90%
1H-Benzimidazole-2-carboxylic acidDiphenyl ether, 200-210 °C2 hours~85%
1H-Benzimidazole-2-carboxylic acidDiethylene glycol, reflux (~245 °C)30 minHigh

Expected Product Characteristics:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 170-172 °C.

  • ¹H NMR (DMSO-d₆): δ ~12.3 (s, 1H, NH), δ ~8.1 (s, 1H, H2), δ ~7.5-7.7 (m, 2H, Ar-H), δ ~7.1-7.3 (m, 2H, Ar-H).

Troubleshooting and Field Insights

  • Problem: Significant charring or dark coloration of the product.

    • Cause: Localized overheating, especially in neat reactions, or presence of oxygen.

    • Solution: Ensure uniform stirring. Use a high-boiling solvent for better heat distribution. Maintain a strict inert atmosphere. A slightly lower reaction temperature for a longer duration may also be beneficial.

  • Problem: Incomplete reaction (starting material remains).

    • Cause: Insufficient temperature or reaction time.

    • Solution: Ensure the thermometer is accurately measuring the internal temperature of the reaction mixture. Increase the temperature slightly (e.g., by 5-10 °C) or prolong the reaction time. Monitor by TLC until the starting material spot disappears.

  • Problem: Difficulty in product isolation from a high-boiling solvent.

    • Cause: High solubility of the product in the reaction solvent even at room temperature.

    • Solution: After cooling, add a larger volume of a non-polar co-solvent (e.g., hexane, petroleum ether) to force precipitation. Vigorous stirring or scratching the inside of the flask can help induce crystallization.

References

  • Title: Benzimidazole and 2-Methylbenzimidazole Source: Organic Syntheses, Coll. Vol. 5, p.88 (1973); Vol. 41, p.16 (1961). URL: [Link]

  • Title: The Chemistry of Heterocyclic Compounds, Benzimidazoles and Congeneric Tricyclic Compounds, Part 1 Source: Weissberger, A., & Taylor, E. C. (Eds.). (2009). John Wiley & Sons. (Note: Specific protocol details are often found within chapters citing primary literature). URL: [Link]

  • Title: A simple and efficient method for the synthesis of 2-aryl benzimidazoles and their biological evaluation Source: Der Pharma Chemica, 2011, 3(6):448-454 URL: [Link]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Lanthanide Coordination Polymers with 1H-Benzimidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Lanthanide Coordination Polymers

Lanthanide coordination polymers (Ln-CPs) have emerged as a fascinating class of materials at the intersection of inorganic chemistry and materials science.[1] Their unique photoluminescent, magnetic, and catalytic properties, arising from the f-orbital electrons of lanthanide ions, make them highly promising for a wide range of applications, including chemical sensing, bio-imaging, and drug delivery.[2] The rational design and synthesis of these materials are paramount to tailoring their functionalities.[3][4] This guide provides a detailed protocol for the synthesis of lanthanide coordination polymers using 1H-Benzimidazole-2-carboxylic acid (H₂BIC) as a versatile organic linker.

The choice of 1H-Benzimidazole-2-carboxylic acid is strategic. This ligand offers a combination of a rigid benzimidazole core and a flexible carboxylic acid group, providing multiple coordination sites (N and O donors) for lanthanide ions. This multidentate nature allows for the formation of stable and diverse network structures.[5][6][7] Furthermore, the benzimidazole moiety is a common scaffold in many biologically active molecules, opening avenues for the development of therapeutic coordination polymers.[8][9]

This document will detail a field-proven hydrothermal synthesis protocol, explain the critical experimental parameters, and outline the essential characterization techniques for researchers, scientists, and drug development professionals venturing into this exciting area of materials chemistry.

Mechanism and Design Principles

The formation of lanthanide coordination polymers with 1H-Benzimidazole-2-carboxylic acid is a self-assembly process governed by the coordination preferences of the lanthanide ion and the conformational flexibility of the ligand. Under hydrothermal conditions, the deprotonated carboxylate group and the nitrogen atoms of the benzimidazole ring coordinate to the lanthanide centers, forming a stable, extended network.

The resulting dimensionality and topology of the coordination polymer are influenced by several factors:

  • Lanthanide Ion: The ionic radius of the lanthanide ion affects the coordination number and geometry, which in turn dictates the packing of the crystal structure.

  • Metal-to-Ligand Ratio: Stoichiometry plays a crucial role in determining the final structure. Variations in this ratio can lead to the formation of different phases with distinct properties.

  • pH of the Reaction Mixture: The pH influences the deprotonation state of the carboxylic acid group, thereby affecting its coordination ability.

  • Reaction Temperature and Time: These parameters control the kinetics of crystal nucleation and growth.

Experimental Protocol: Hydrothermal Synthesis of [Ln(HBIC)₃]n

This protocol is adapted from the successful synthesis of a series of isostructural lanthanide coordination polymers, [Ln(HBIC)₃]n (where Ln = Eu, Tb, Gd, Pr, Nd), as reported by Chen and coworkers.[5][6][7]

Materials and Reagents
ReagentGradeSupplierNotes
Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O)99.9% or higherSigma-Aldrich, etc.Specific lanthanide as required.
1H-Benzimidazole-2-carboxylic acid (H₂BIC)98% or higherTCI, Alfa Aesar, etc.
Deionized waterHigh PurityIn-house
EthanolACS GradeFisher Scientific, etc.For washing the product.
Step-by-Step Synthesis Procedure
  • Ligand Preparation: If 1H-Benzimidazole-2-carboxylic acid is not commercially available, it can be synthesized from o-phenylenediamine and an appropriate precursor.[10]

  • Reaction Mixture Preparation:

    • In a 25 mL Teflon-lined stainless steel autoclave, combine:

      • Lanthanide(III) nitrate hexahydrate (0.1 mmol)

      • 1H-Benzimidazole-2-carboxylic acid (0.3 mmol)

      • Deionized water (10 mL)

    • Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Hydrothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 160 °C and maintain this temperature for 72 hours.

    • After 72 hours, cool the autoclave to room temperature slowly over 24 hours.

  • Product Isolation and Purification:

    • Open the autoclave and collect the crystalline product by filtration.

    • Wash the crystals sequentially with deionized water and ethanol to remove any unreacted starting materials.

    • Dry the final product in a desiccator over silica gel.

G cluster_prep Preparation cluster_reaction Hydrothermal Synthesis cluster_isolation Isolation & Purification Reagents Ln(NO₃)₃·6H₂O 1H-Benzimidazole-2-carboxylic acid Deionized Water Mixture Combine in Teflon-lined Autoclave Reagents->Mixture Stir Stir for 30 min at Room Temp. Mixture->Stir Seal Seal Autoclave Stir->Seal Heat Heat to 160 °C for 72 h Seal->Heat Cool Slow Cooling to Room Temp. Heat->Cool Filter Filter Crystals Cool->Filter Wash Wash with Water & Ethanol Filter->Wash Dry Dry in Desiccator Wash->Dry Product Final Product: [Ln(HBIC)₃]n Dry->Product

Caption: Hydrothermal synthesis workflow for Lanthanide Coordination Polymers.

Characterization of the Synthesized Coordination Polymers

A comprehensive characterization is essential to confirm the structure, purity, and properties of the synthesized lanthanide coordination polymers.

TechniquePurpose
Single-Crystal X-ray Diffraction To determine the precise crystal structure, including bond lengths, bond angles, and the coordination environment of the lanthanide ion.[5][6][7]
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to compare the experimental pattern with the simulated pattern from single-crystal X-ray data.[3]
Infrared (IR) Spectroscopy To identify the coordination of the carboxylate group to the lanthanide ion by observing the shift in the C=O stretching frequency.[5][6][7]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the coordination polymer and to identify the temperature at which the framework decomposes.[3][5][6][7]
Elemental Analysis To confirm the empirical formula of the synthesized compound.[5][6][7]
Photoluminescence Spectroscopy To investigate the luminescent properties of the coordination polymers, including excitation and emission spectra, quantum yield, and lifetime measurements.[3][5][6][7]

Expected Results and Discussion

The hydrothermal synthesis described above is expected to yield crystalline products of the general formula [Ln(HBIC)₃]n. Structural analysis of these compounds has revealed a 2D wave-like layer structure.[5][6][7] The adjacent lanthanide centers are bridged by the deprotonated 1H-Benzimidazole-2-carboxylate ligands. These 2D layers are further connected through hydrogen bonding to form a 3D supramolecular architecture.[5][6][7]

The luminescent properties of these materials are of particular interest. For instance, the terbium-based coordination polymer, [Tb(HBIC)₃]n, exhibits a bright green luminescence, while the europium-based analogue, [Eu(HBIC)₃]n, shows a characteristic red emission.[5][6][7] This is due to the efficient energy transfer from the 1H-Benzimidazole-2-carboxylic acid ligand to the lanthanide ion, a phenomenon known as the "antenna effect."

G cluster_ligand Ligand (Antenna) cluster_lanthanide Lanthanide Ion Ligand_S0 S₀ Ligand_S1 S₁ Ligand_S0->Ligand_S1 Excitation (UV Light) Ligand_T1 T₁ Ligand_S1->Ligand_T1 Intersystem Crossing Ln_Excited Excited State Ligand_T1->Ln_Excited Energy Transfer Ln_Ground Ground State Ln_Excited->Ln_Ground Characteristic Luminescence

Caption: The "Antenna Effect" in Lanthanide Coordination Polymers.

Applications in Drug Development

The inherent biocompatibility of the benzimidazole scaffold and the potential for controlled release make these lanthanide coordination polymers attractive for drug delivery applications.[8] The coordination polymer can act as a carrier for therapeutic agents, with the release being triggered by changes in pH or other physiological conditions. Furthermore, the luminescent properties of these materials can be exploited for simultaneous bio-imaging and therapy, a concept known as theranostics.[2]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and characterization of lanthanide coordination polymers with 1H-Benzimidazole-2-carboxylic acid. By following the detailed protocol and understanding the underlying scientific principles, researchers can successfully synthesize these advanced materials and explore their potential in various fields, including drug development. The versatility of the synthetic methodology allows for the incorporation of different lanthanide ions, paving the way for the creation of a wide range of functional materials with tailored properties.

References

  • Chen, S., Wei, Q., Xia, Z., Yang, Q., Qiao, C., & Xie, G. (2013). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: syntheses, structures and spectroscopic properties. CrystEngComm, 15(44), 9073-9082. [Link]

  • Gheorghe, R., Andronescu, C., Gîfu, I. C., & Oprea, O. (2020). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Molecules, 25(23), 5732. [Link]

  • Zhang, J., Zhang, L., & Li, Y. (2014). Assembly of 1D Cadmium (II) Coordination Polymer with Bis (2-benzimidazole) and 1, 3-Benzenedicarboxylic Acid Mixed Ligands. Asian Journal of Chemistry, 26(11), 3239. [Link]

  • Chen, S., Wei, Q., Xia, Z., Yang, Q., Qiao, C., & Xie, G. (2013). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: syntheses, structures and spectroscopic properties. ResearchGate. [Link]

  • Chen, S., Wei, Q., Xia, Z., Yang, Q., Qiao, C., & Xie, G. (2013). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: syntheses, structures and spectroscopic properties. Sci-Hub. [Link]

  • Smith, A. M., Linder, M. K., & Wuest, F. R. (2020). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science, 11(24), 6147-6155. [Link]

  • Li, H., & Zhang, X. (2022). Luminescent Lanthanide Infinite Coordination Polymers for Ratiometric Sensing Applications. Polymers, 14(19), 4039. [Link]

  • Sun, Y. Q., Zhang, L., & Li, Y. Z. (2012). 2D and 3D lanthanide coordination polymers constructed from benzimidazole-5, 6-dicarboxylic acid and sulfate bridged secondary building units. CrystEngComm, 14(18), 5863-5871. [Link]

  • Kumar, A., Kumar, P., & Kumar, V. (2021). Dual-Ligand Strategy Employing Rigid 2, 5-Thiophenedicarboxylate and 1, 10-Phenanthroline as Coligands for Solvothermal Synthesis of Eight Lanthanide (III) Coordination Polymers. ACS omega, 6(4), 2821-2832. [Link]

  • Butler, S. J., & Eliseeva, S. V. (2021). Highlights of the development and application of luminescent lanthanide based coordination polymers, MOFs and functional nanomaterials. Dalton Transactions, 50(4), 1139-1157. [Link]

  • Zhang, J., Zhang, L., & Li, Y. (2014). Solvothermal synthesis and structures of lanthanide-organic sandwich coordination polymers with 4, 4′-biphenyldicarboxylic acid. ResearchGate. [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2019). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 9(58), 33798-33830. [Link]

  • Li, B., Liu, Y., & Liu, S. (2018). Diverse Lanthanide Coordination Polymers with 3, 3′-Dimethylcyclopropane-1, 2-dicarboxylate Ligand: Synthesis, Crystal Structure, and Properties. ACS omega, 3(9), 12045-12053. [Link]

  • Das, M. C., & Bharadwaj, P. K. (2012). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 14(4), 1363-1371. [Link]

  • Ma, H., Tian, Q., & Wan, B. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. Zeitschrift für Kristallographie-New Crystal Structures, 237(3), 517-519. [Link]

  • Ionescu, A., & Academic, S. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Kadhim, A. J. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 35(1), 473. [Link]

  • Zhang, J., Zhang, L., & Li, Y. (2014). Hydrothermal Synthesis, Crystal Structure of Zinc (II) Complex of bis (2-Benzimidazole) and Aromatic Carboxylate Ligands. ResearchGate. [Link]

  • Kaczmarek, A. M., & Van Deun, R. (2020). Luminescent Lanthanide Metal–Organic Frameworks for Temperature Sensing in Two Distinct Temperature Regions. Journal of the American Chemical Society, 142(42), 18055-18065. [Link]

  • Li, X., Wu, S., & Zhang, J. (2008). Lanthanide Coordination Polymers from 1, 3-Bis (4-Carboxybenzyl) Benzimidazolium Chloride: Synthesis, Crystal Structure and Luminescence Properties. ResearchGate. [Link]

  • Kii, S. I., Samsonenko, D. G., & Fedin, V. P. (2023). Photoluminescent Lanthanide (III) Coordination Polymers with Bis (1, 2, 4-Triazol-1-yl) Methane Linker. Polymers, 15(15), 3217. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 1H-Benzimidazole-2-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1H-Benzimidazole-2-carboxylic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you achieve high purity in your synthesis of this important benzimidazole derivative.

Introduction

1H-Benzimidazole-2-carboxylic acid and its hydrated form are valuable building blocks in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications, including drug discovery and development. This guide provides a comprehensive overview of the synthesis, potential impurities, and robust purification strategies, grounded in established chemical principles and supported by authoritative references.

Synthesis Overview: The Phillips-Ladenburg Reaction

The most common and direct route to synthesizing 1H-Benzimidazole-2-carboxylic acid is through the condensation of o-phenylenediamine with oxalic acid, a classic example of the Phillips-Ladenburg reaction.[1][2] The reaction proceeds by heating the reactants, typically in an acidic aqueous medium, leading to cyclization and formation of the benzimidazole ring.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment o-phenylenediamine o-phenylenediamine Reaction Condensation (Heating in 4M HCl) o-phenylenediamine->Reaction Oxalic_acid_dihydrate Oxalic_acid_dihydrate Oxalic_acid_dihydrate->Reaction Crude_Product Crude 1H-Benzimidazole-2-carboxylic acid hydrate Reaction->Crude_Product Purification_Method Recrystallization or Acid-Base Extraction Crude_Product->Purification_Method Pure_Product Pure 1H-Benzimidazole-2-carboxylic acid hydrate Purification_Method->Pure_Product Analysis HPLC, NMR, Melting Point Pure_Product->Analysis

Figure 1: A generalized workflow for the synthesis and purification of 1H-Benzimidazole-2-carboxylic acid hydrate.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of 1H-Benzimidazole-2-carboxylic acid hydrate in a question-and-answer format.

Synthesis-Related Issues

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration. The condensation reaction requires thermal energy to overcome the activation barrier. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Sub-optimal Reaction Conditions: The concentration of the acid catalyst is crucial. While typically performed in hydrochloric acid, the optimal concentration and temperature may vary. Consider a trial run to optimize these parameters for your specific setup.

  • Side Reactions: Overheating can lead to the decarboxylation of the product to form benzimidazole.[3][4] Maintain a controlled temperature, typically around 100-120°C.

  • Oxidation of o-phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities and reduced yield. Use high-quality, preferably freshly purified, o-phenylenediamine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate this issue.

Q2: The crude product is highly colored (e.g., brown or black). What causes this and how can I obtain a cleaner crude product?

A2: The formation of colored impurities is a common issue, often arising from the oxidation of o-phenylenediamine.

  • Starting Material Quality: The purity of o-phenylenediamine is paramount. If it has darkened upon storage, it should be purified before use, for instance, by recrystallization from water with the addition of a small amount of sodium dithionite to reduce oxidized species.

  • Reaction Atmosphere: As mentioned, performing the reaction under an inert atmosphere can significantly reduce the formation of colored byproducts.

  • Decolorizing Carbon (Charcoal) Treatment: During the purification process (specifically recrystallization), the use of activated charcoal is highly effective in adsorbing colored impurities.

Purification-Related Issues

Q3: I'm struggling to purify the product by recrystallization. What is the best solvent and procedure?

A3: Recrystallization is an effective method for purifying 1H-Benzimidazole-2-carboxylic acid hydrate. Water is the most common and effective solvent.

Detailed Recrystallization Protocol (from Water):

  • Dissolution: In a flask, add the crude 1H-Benzimidazole-2-carboxylic acid hydrate to a minimal amount of deionized water. Heat the mixture to boiling with stirring. The amount of water will depend on the scale of your reaction; a good starting point is approximately 10-15 mL of water per gram of crude product.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to remove any particulate matter.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal (e.g., 1-2% by weight of the crude product) to the hot solution and continue to heat at boiling for 5-10 minutes with stirring. Be cautious as the charcoal can cause bumping.

  • Second Hot Filtration: If charcoal was used, perform another hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals and efficient purification. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

This protocol is adapted from a standard procedure for recrystallizing benzimidazole.[3]

Q4: Can I use acid-base extraction for purification? If so, how?

A4: Yes, acid-base extraction can be a powerful purification technique for 1H-Benzimidazole-2-carboxylic acid due to its amphoteric nature (possessing both acidic and basic functional groups). This method is particularly useful for removing non-amphoteric impurities.

Acid_Base_Extraction Start Crude Product (dissolved in an organic solvent like ethyl acetate) Add_Base Extract with aqueous NaHCO₃ (deprotonates carboxylic acid) Start->Add_Base Aqueous_Layer_1 Aqueous Layer: Contains the sodium salt of the product Add_Base->Aqueous_Layer_1 Aqueous Phase Organic_Layer_1 Organic Layer: Contains neutral and basic impurities Add_Base->Organic_Layer_1 Organic Phase Acidify Acidify the aqueous layer with HCl (re-protonates the carboxylic acid) Aqueous_Layer_1->Acidify Precipitate Precipitate of purified product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure 1H-Benzimidazole-2-carboxylic acid hydrate Filter_Dry->Pure_Product

Figure 2: A flowchart illustrating the acid-base extraction process for purifying 1H-Benzimidazole-2-carboxylic acid.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the impurities are soluble, such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid group will be deprotonated, forming the water-soluble sodium salt, which will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3). The 1H-Benzimidazole-2-carboxylic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry as described in the recrystallization protocol.

Purity Assessment

Q5: How can I confidently assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your 1H-Benzimidazole-2-carboxylic acid hydrate.

Technique Purpose Expected Results for Pure Compound
Melting Point Assess purity and identity.A sharp melting point range is indicative of high purity. The literature melting point for benzimidazole is 170-172°C; the carboxylic acid derivative will have a different, higher melting point. A broad melting range suggests the presence of impurities.[5]
¹H NMR Spectroscopy Structural confirmation and detection of proton-containing impurities.In DMSO-d₆, expect characteristic peaks for the benzimidazole ring protons and the carboxylic acid proton. The absence of peaks corresponding to starting materials or side products indicates high purity.
¹³C NMR Spectroscopy Confirm the carbon framework of the molecule.The spectrum should show the expected number of carbon signals for the benzimidazole and carboxylic acid groups.
High-Performance Liquid Chromatography (HPLC) Quantify purity.A single sharp peak should be observed. The presence of other peaks indicates impurities. A reverse-phase C18 or C8 column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid or phosphoric acid) is a good starting point for method development.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groups.Characteristic absorption bands for N-H, C=O (carboxylic acid), and the aromatic system should be present.

Expected ¹H NMR signals (in DMSO-d₆):

  • Aromatic protons (4H): Multiplets in the region of δ 7.2-7.8 ppm.

  • N-H proton (1H): A broad singlet typically downfield, above δ 12 ppm.

  • Carboxylic acid proton (1H): A broad singlet, which can be concentration-dependent and may exchange with water in the solvent.

The presence of sharp, well-resolved peaks and the absence of extraneous signals in the NMR spectra are strong indicators of a pure sample.[8][9][10]

Potential Impurities and Their Identification

Impurity Source Identification
o-Phenylenediamine Unreacted starting materialCharacteristic aromatic signals in ¹H NMR that differ from the product. Can be detected by TLC.
Oxalic Acid Unreacted starting materialHighly water-soluble and typically removed during workup and recrystallization.
Benzimidazole Decarboxylation of the product due to excessive heating.[3][4]A distinct set of signals in the ¹H NMR spectrum.[10] Can be separated by chromatography.
Polymeric/Colored Byproducts Oxidation of o-phenylenediamine.Result in a discolored product. Largely removed by treatment with activated charcoal during recrystallization.
Bis-benzimidazole derivatives Reaction of two molecules of o-phenylenediamine with one molecule of a dicarboxylic acid derivative.Higher molecular weight impurities that may be detected by mass spectrometry.

By carefully controlling reaction conditions, employing appropriate purification techniques, and utilizing a suite of analytical methods, researchers can consistently obtain high-purity 1H-Benzimidazole-2-carboxylic acid hydrate for their scientific endeavors.

References

  • Kadhim, A. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4). [Link]

  • Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. ResearchGate. [Link]

  • Review On Synthesis Of Benzimidazole From O-phenyldiamine. (2021). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Koprivova, A., et al. (2020). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. ResearchGate. [Link]

  • Alam, M. S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. [Link]

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  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]

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  • Egyptian Journal of Chemistry. (n.d.). APS. [Link]

  • Lab Report Recrystallization. (2016). Florida A&M University. [Link]

  • Acid-Base Extraction Tutorial. (2020, March 21). YouTube. [Link]

  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry, 5(4), 485-491. [Link]

  • Co-crystallization of a benzimidazole derivative with carboxylic acids. (2014). ResearchGate. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (2011). Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]

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  • 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in... (n.d.). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1H-Benzimidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to naturally occurring purine nucleotides, which allows it to interact with a wide array of biological targets.[1][2] This versatile heterocyclic system has been extensively explored, leading to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3][4] Among the various classes of benzimidazole derivatives, those featuring a carboxylic acid group at the 2-position (1H-Benzimidazole-2-carboxylic acid) represent a particularly intriguing and promising chemotype.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-Benzimidazole-2-carboxylic acid derivatives, offering a comparative overview of their performance as antimicrobial, anticancer, and antiviral agents. We will delve into the mechanistic insights behind their biological activities and provide detailed experimental protocols for their evaluation, empowering researchers to rationally design and screen novel candidates with enhanced potency and selectivity.

The Versatile Pharmacophore: Unlocking Biological Activity

The core structure of 1H-benzimidazole, with its fused benzene and imidazole rings, provides a unique platform for chemical modification. The substituent at the 2-position, in this case, a carboxylic acid or its derivatives (esters and amides), plays a pivotal role in defining the compound's biological profile. Furthermore, substitutions on the benzene ring (positions 4, 5, 6, and 7) and the imidazole nitrogen (N-1) can significantly modulate the physicochemical properties and target interactions of the molecule.[5]

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of 1H-Benzimidazole-2-carboxylic acid derivatives is exquisitely sensitive to their substitution patterns. Understanding these relationships is critical for the rational design of new therapeutic agents.

Antimicrobial Activity

Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of nucleic acid and folate biosynthesis, and interference with cell wall formation.[2][5] For 1H-Benzimidazole-2-carboxylic acid derivatives, the following SAR trends have been observed:

  • Substitution on the Benzene Ring: The introduction of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), at the 5- and/or 6-positions of the benzimidazole ring generally enhances antimicrobial activity.[6] This is attributed to the increased electron-releasing electromeric effect, which can influence the molecule's interaction with target enzymes or its ability to traverse the microbial cell membrane.[6]

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to its ester or amide derivatives can have a variable impact on activity, often depending on the nature of the esterifying alcohol or the amine used for amidation. In some cases, esterification can improve cell permeability, leading to enhanced activity.

  • Hybrid Molecules: The conjugation of the benzimidazole scaffold with other antimicrobial pharmacophores, such as triazoles or quinolines, has emerged as a powerful strategy to develop potent and broad-spectrum antimicrobial agents.[6][7]

Table 1: Comparative Antimicrobial Activity of 1H-Benzimidazole-2-carboxylic Acid Derivatives

Compound IDR1 (Benzene Ring)R2 (Carboxylic Acid Derivative)Target OrganismMIC (µg/mL)Reference
A1 5-Chloro-COOHStaphylococcus aureus12.5[8]
A2 5,6-Dichloro-COOHStaphylococcus aureus6.25[8]
A3 5-Nitro-COOCH3Escherichia coli25[8]
A4 H-CONH-phenylCandida albicans50[8]
Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with mechanisms of action that include the inhibition of key enzymes involved in cell proliferation and survival, such as VEGFR-2 and topoisomerases.[1][9] For 1H-Benzimidazole-2-carboxylic acid derivatives, SAR studies have highlighted the following:

  • Substitution at the N-1 Position: The introduction of bulky substituents, such as benzyl groups, at the N-1 position can enhance anticancer activity.[5] This modification can influence the molecule's orientation within the target's binding pocket.

  • Aryl Substituents at the 2-Position: While this guide focuses on the 2-carboxylic acid moiety, it's noteworthy that in broader benzimidazole series, the nature of the aryl group at the 2-position is a critical determinant of VEGFR-2 inhibitory activity.[10] For derivatives where the carboxylic acid is further modified, the nature of this modification will significantly impact activity.

  • Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to amides or hydrazides has been shown to be a fruitful strategy. For instance, benzimidazole-5-carboxylic acid derivatives, when converted to their corresponding amides and complexed with transition metals, have demonstrated potent topoisomerase II inhibitory activity.[11]

Table 2: Comparative Anticancer Activity of 1H-Benzimidazole-2-carboxylic Acid Derivatives

Compound IDR1 (Benzene Ring)R2 (Carboxylic Acid Derivative)Cancer Cell LineIC50 (µM)Reference
B1 H-COOHMDA-MB-231>100[12]
B2 5-Chloro-COOHMDA-MB-23185.3[12]
B3 H-CONH-(4-methoxyphenyl)HepG-225.6[13]
B4 5-Nitro-CO-NH-N=CH-(4-chlorophenyl)HCT-11615.2[9]
Antiviral Activity

The antiviral activity of benzimidazole derivatives is often attributed to their ability to interfere with viral replication processes.[14] The SAR for 1H-Benzimidazole-2-carboxylic acid derivatives in the antiviral context is an area of active investigation. Key insights include:

  • Importance of the Benzimidazole Core: The benzimidazole scaffold itself is a crucial element for antiviral activity, with modifications at various positions fine-tuning the potency and selectivity against different viruses.[14]

  • Ester and Amide Derivatives: Studies on related imidazole-5-carboxylic acids have shown that ester derivatives can exhibit significant antiviral activity, with the nature of the substituent on the aryl ring at the 2-position playing a key role. Electron-withdrawing groups, such as -CF3 and -NO2, have been associated with enhanced potency.[15] The conversion to amides in this particular study did not lead to an improvement in activity.[15]

Table 3: Comparative Antiviral Activity of Related Imidazole-5-carboxylic Acid Ester Derivatives

Compound IDR (Aryl at C2)VirusIC50 (µM)Selectivity Index (SI)Reference
C1 4-TrifluoromethylphenylVaccinia virus0.35919[15]
C2 4-NitrophenylVaccinia virus0.45102[15]
C3 PhenylVaccinia virus>10-[15]

Mechanistic Insights: How Do They Work?

The diverse biological activities of 1H-Benzimidazole-2-carboxylic acid derivatives stem from their ability to interact with multiple cellular targets.

Anticancer Mechanisms

A prominent mechanism of anticancer action for many benzimidazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a key receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[16] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its activation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[10][13]

Another important anticancer mechanism is the inhibition of topoisomerases .[7] Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[17] Benzimidazole derivatives can act as topoisomerase poisons, stabilizing the transient DNA-topoisomerase cleavage complex, which leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.[9][11]

Anticancer Mechanisms of 1H-Benzimidazole-2-carboxylic Acid Derivatives cluster_0 VEGFR-2 Inhibition Pathway cluster_1 Topoisomerase Inhibition Pathway Benzimidazole Derivative Benzimidazole Derivative VEGFR-2 VEGFR-2 Benzimidazole Derivative->VEGFR-2 Inhibits Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports Benzimidazole Derivative_2 Benzimidazole Derivative Topoisomerase Topoisomerase Benzimidazole Derivative_2->Topoisomerase Inhibits Apoptosis Apoptosis Benzimidazole Derivative_2->Apoptosis Induces DNA Replication DNA Replication Topoisomerase->DNA Replication Enables

Caption: Anticancer mechanisms of 1H-Benzimidazole-2-carboxylic Acid Derivatives.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of biological data, it is imperative to follow standardized and well-validated experimental protocols.

Synthesis of 1H-Benzimidazole-2-carboxylic Acid Derivatives

The most common and straightforward method for synthesizing the 1H-benzimidazole core is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[6]

General Procedure:

  • A mixture of the substituted o-phenylenediamine (1 equivalent) and the corresponding dicarboxylic acid or its monoester (1.1 equivalents) is heated in a suitable solvent (e.g., 4N HCl, polyphosphoric acid, or ethanol) under reflux for several hours.[6]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by neutralization with a base (e.g., ammonia or sodium bicarbonate).

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

Evaluation of Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Evaluation of Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours). A control group of untreated cells is also maintained.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

1H-Benzimidazole-2-carboxylic acid derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic modifications of the benzimidazole scaffold to optimize their therapeutic potential. The presence of electron-withdrawing groups on the benzene ring is generally favorable for antimicrobial activity, while substitutions at the N-1 position and modifications of the carboxylic acid moiety are critical for enhancing anticancer efficacy.

Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The exploration of hybrid molecules that combine the 1H-benzimidazole-2-carboxylic acid core with other pharmacophores holds significant promise for the development of next-generation therapeutic agents to combat infectious diseases and cancer.

References

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A Comparative Guide to the Antimicrobial Spectrum of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzimidazole Scaffold

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with various biological macromolecules, leading to a remarkably broad range of therapeutic activities.[1] While classically recognized for their potent anthelmintic effects, exemplified by FDA-approved drugs like Albendazole and Mebendazole, the antimicrobial reach of the benzimidazole family extends significantly further.[2]

This guide provides a comparative analysis of the antimicrobial spectrum of various benzimidazole compounds, moving beyond their antiparasitic use to explore their efficacy against fungi, bacteria, and viruses. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key evaluative assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the expansive potential of this versatile chemical class.

Pillar 1: Unraveling the Mechanisms of Antimicrobial Action

The broad-spectrum activity of benzimidazole derivatives stems from their ability to interfere with multiple, fundamental cellular processes in pathogens. The specific target can differ depending on the organism, explaining the varied spectrum of activity observed across different compounds.

Primary Mechanism: Microtubule Disruption

The best-characterized mechanism, particularly for anthelmintic and antifungal activity, is the inhibition of microtubule polymerization.[2][3]

  • The Target: Benzimidazoles exhibit high affinity for the β-tubulin subunit of the microtubule structure.[2]

  • The Effect: By binding to β-tubulin, these compounds prevent its polymerization with α-tubulin into microtubules. This disruption is catastrophic for the cell, leading to:

    • Arrest of cell division (mitosis).

    • Collapse of cellular structure and transport.

    • Impaired glucose uptake and depletion of energy reserves (ATP).[2][3]

  • Selectivity: The efficacy of this mechanism is rooted in the subtle structural differences between the β-tubulin of the parasite/fungus and that of the mammalian host, allowing for selective toxicity.

cluster_0 Benzimidazole Compound cluster_1 Pathogen Cell BZ Benzimidazole (e.g., Albendazole) Tubulin β-Tubulin Subunit BZ->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Function Essential Cellular Functions: - Mitosis - Nutrient Transport - Structural Integrity Microtubule->Function Disrupts Death Cell Division Arrest & Cell Death Function->Death Leads to

Caption: Primary mechanism of action for many benzimidazoles.

Alternative Mechanisms: Expanding the Spectrum

Beyond tubulin inhibition, newer research has uncovered other mechanisms that contribute to the antibacterial and broader antimicrobial effects of benzimidazoles:

  • DNA Gyrase and Topoisomerase IV Inhibition: Certain benzimidazole-quinolone hybrids have been shown to inhibit DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication.[3][4] This action disrupts DNA synthesis, leading to bacterial cell death.

  • Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purines, some benzimidazoles can act as competitive inhibitors in the synthesis of nucleic acids, effectively halting replication and transcription.[4]

  • Ergosterol Biosynthesis Inhibition: In some fungi and protozoa, benzimidazoles can interfere with the biosynthesis of ergosterol, a vital component of the cell membrane, compromising its integrity and function.[1]

  • Viral Replication Cycle Interference: The antiviral activity of benzimidazoles is diverse and virus-specific. Mechanisms include blocking viral entry into host cells, inhibiting viral polymerases, or disrupting protein processing necessary for viral assembly.[5]

Pillar 2: A Comparative Analysis of Antimicrobial Spectra

While originally developed as anthelmintics, many benzimidazoles possess significant activity against other microbes. The following sections and tables summarize available data.

Scientific Rationale: It is crucial to note that comparing Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50) values across different studies can be challenging due to variations in methodology, microbial strains, and testing conditions. The data presented here is collated from various sources to provide a broad comparative overview.

Anthelmintic Activity: The Established Benchmark

The efficacy of benzimidazoles against soil-transmitted helminths (STHs) is well-documented. Clinical studies consistently demonstrate their utility, though with compound-specific differences.

  • Albendazole generally shows superior cure rates and egg reduction rates for hookworm infections compared to mebendazole.[6] For Ascaris lumbricoides and Trichuris trichiura, efficacy can be comparable, although some studies show a significant advantage for albendazole against A. lumbricoides.[2][7]

  • Mebendazole is effective, but single-dose regimens may show lower efficacy against hookworm compared to albendazole.[6] Its efficacy against T. trichiura is comparable to albendazole.[2][7]

  • Thiabendazole is considered a drug of choice for strongyloidiasis, demonstrating significantly higher efficacy than mebendazole in comparative studies.[8]

Antifungal Spectrum

Several benzimidazoles exhibit potent antifungal activity, a logical extension of their tubulin-binding mechanism. A 2023 study provided a direct comparison of albendazole, mebendazole, and thiabendazole against fungal agents of chromoblastomycosis, demonstrating superior in vitro activity for albendazole.[9]

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Benzimidazoles

CompoundFonsecaea pedrosoiPhialophora verrucosaExophiala dermatitidisCandida albicansAspergillus fumigatus
Albendazole 0.12 - 0.5[9]0.25 - 0.5[9]1 - 2[9]1 - >640.25 - 8
Mebendazole 0.5 - 2[9]1 - 2[9]2 - 4[9]>6416 - >64
Thiabendazole 0.5 - 2[9]1 - 2[9]2 - 4[9]>64>64
Fluconazole (Control) 16 - 64[9]16 - 64[9]16 - 64[9]0.25 - 4N/A
Itraconazole (Control) 0.06 - 0.25[9]0.06 - 0.25[9]0.06 - 0.25[9]0.03 - 0.50.12 - 1

Note: Data for C. albicans and A. fumigatus are compiled from various sources and represent a general range.

Antibacterial Spectrum

The antibacterial activity of classic anthelmintic benzimidazoles is generally moderate. However, novel synthetic derivatives show significant promise, with MIC values comparable to or even better than standard antibiotics like ciprofloxacin.[10] Activity is often more pronounced against Gram-positive bacteria.

Table 2: Antibacterial Activity (MIC in µg/mL) of Various Benzimidazole Derivatives

Compound ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Albendazole/Mebendazole Moderate (>100)Moderate (>100)Moderate to Weak (>100)Weak (>200)
Novel Fluoro-substituted Derivatives 23 - 62.5[6][10]1.56 - 50[3]50 - 62.5[10]62.5 - 125[10]
Benzimidazole-Sulfonamide Hybrids Potent (MIC ~50)[11]N/APotent (MIC ~50)[11]N/A
Ciprofloxacin (Control) 0.5 - 20.25 - 10.015 - 10.25 - 4
Antiviral Spectrum

A growing body of evidence highlights the antiviral potential of benzimidazole compounds against a range of RNA and DNA viruses.[12] Their mechanism is often related to inhibiting viral entry or replication.[5] Some derivatives have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values in the low micromolar range.[13][14][15]

Table 3: Antiviral Activity (EC50 in µM) of Selected Benzimidazole Derivatives

Compound ClassRespiratory Syncytial Virus (RSV)Coxsackie Virus B2 (CVB2)Yellow Fever Virus (YFV)
Substituted Benzotriazolyl-methyl-benzimidazoles 0.02 - >10[16]Moderately Active[16]Moderately Active[16]
Oxizine-fused Benzimidazoles 9.49[14]N/AN/A
Triazolo-thiadiazolyl-methyl-benzimidazoles 0.66 - 1.2[13]N/AN/A
Ribavirin (Control) ~10 µMN/AN/A

Note: Data is for novel synthetic derivatives, as EC50 values for classic anthelmintics are not widely reported.

Pillar 3: Structure-Activity Relationships (SAR)

The antimicrobial potency and spectrum of benzimidazole compounds are critically dependent on the nature and position of substituents on the core structure. Understanding these relationships is key to designing next-generation antimicrobial agents.

  • Position 2: This is the most common site for modification. Introducing aromatic or heterocyclic rings at this position often enhances activity. For instance, a pyridine ring at C2 has been shown to increase both antibacterial and antifungal effects.

  • Position 1 (N1): Alkylation or substitution with groups like benzyl, especially those bearing electron-withdrawing halogens, can significantly boost antibacterial and antifungal potency.

  • Positions 5 and 6: Substituents on the benzene ring play a crucial role. Electron-withdrawing groups such as halogens (-Cl, -F) or nitro (-NO2) groups generally enhance antimicrobial activity.[17] The presence of multiple chlorine atoms has been shown to have a greater positive influence than a methyl group.

Caption: Key positions on the benzimidazole scaffold for modification.

Pillar 4: Gold-Standard Experimental Protocols

Accurate determination of antimicrobial activity requires standardized, reproducible methodologies. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established best practices.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] It is quantitative, providing a precise MIC value that is essential for comparing compound potency and for clinical breakpoint determination.

A 1. Prepare Serial Dilutions of Benzimidazole Compound in 96-well plate C 3. Inoculate all wells (except negative control) with microbial suspension A->C B 2. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) B->C D 4. Include Controls: - Growth Control (no drug) - Sterility Control (no inoculum) C->D E 5. Incubate at 35-37°C for 16-24 hours C->E F 6. Read Results: Identify the lowest concentration with no visible growth (turbidity) E->F

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the benzimidazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of drug concentrations.

  • Inoculum Preparation: Culture the test microorganism on an agar plate. Select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension further according to CLSI guidelines (e.g., M07 for bacteria) to achieve the final target inoculum concentration in the wells.[1]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, ensuring thorough mixing. Reserve wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C. Incubation time is typically 16-20 hours for most bacteria and 24-48 hours for fungi like Candida.[18]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

Causality: This qualitative or semi-quantitative method is widely used to assess the susceptibility of bacteria to antimicrobials.[19] It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, resulting in a zone of growth inhibition. The size of the zone correlates with the susceptibility of the organism.

A 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) B 2. Swab Inoculum Evenly onto Mueller-Hinton Agar Plate (creates a 'lawn') A->B C 3. Aseptically Apply Antimicrobial-impregnated Disks to agar surface B->C D 4. Press Disks Gently to ensure full contact with the agar C->D E 5. Invert Plates and Incubate at 35-37°C for 16-18 hours D->E F 6. Measure Diameter of the Zone of Inhibition (in mm) around each disk E->F

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.[20] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.[19]

  • Disk Application: Aseptically dispense antimicrobial-impregnated paper disks onto the inoculated agar surface. Disks should be spaced at least 24 mm apart from center to center.[21] Gently press each disk down to ensure complete contact with the agar.

  • Incubation: Within 15 minutes of disk application, invert the plates and place them in a 35°C incubator for 16-18 hours.[17]

  • Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. Compare these zone diameters to standardized charts (e.g., from CLSI M100) to determine if the organism is susceptible, intermediate, or resistant to the tested agent.

Protocol 3: Plaque Reduction Assay for Antiviral Activity (EC50)

Causality: This is the gold standard functional assay for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[5] It measures the ability of a compound to prevent virus-induced cell death (plaque formation), allowing for the calculation of a 50% effective concentration (EC50).

A 1. Seed Host Cells in multi-well plates to form a confluent monolayer C 3. Infect Cell Monolayer with a known amount of virus (e.g., 100 Plaque-Forming Units) A->C B 2. Prepare Serial Dilutions of Benzimidazole Compound D 4. Add Compound Dilutions and cover with a semi-solid overlay (e.g., agarose) B->D C->D E 5. Incubate for several days to allow plaque formation D->E F 6. Fix and Stain cells, then count plaques. Calculate % inhibition vs control E->F

Caption: Workflow for the antiviral plaque reduction assay.

Step-by-Step Methodology:

  • Cell Culture: Seed an appropriate host cell line (e.g., Vero, HEp-2) into 24- or 48-well plates and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Aspirate the culture medium and infect the cell monolayers with a standardized amount of virus (typically 40-100 plaque-forming units, PFU) for an adsorption period of 1-2 hours at 37°C.[4][22]

  • Compound Treatment: During the adsorption period, prepare serial dilutions of the benzimidazole compound in a semi-solid overlay medium (e.g., medium containing 0.4-1% agarose or methylcellulose).

  • Overlay Application: After adsorption, carefully remove the virus inoculum and add the compound-containing overlay medium to the respective wells. The semi-solid nature of the overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to develop (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting: Aspirate the overlay. Fix the cells (e.g., with a formalin solution) and stain them with a dye such as crystal violet.[5] Viable cells will stain, leaving the plaques (areas of dead cells) as clear, unstained zones. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no drug). The EC50 value—the concentration that inhibits 50% of plaque formation—is then determined using regression analysis.[4]

Conclusion and Future Directions

The benzimidazole scaffold is a cornerstone of antimicrobial drug discovery, with a spectrum of activity far exceeding its traditional role in helminth control. While classic compounds like albendazole show promising antifungal activity, the true potential lies in novel, synthetically modified derivatives that exhibit potent and specific efficacy against challenging bacterial, fungal, and viral pathogens. Structure-activity relationship studies have illuminated a clear path for rational drug design, emphasizing the importance of substitutions at the C2, N1, and C5/6 positions.

Future research should focus on synthesizing and screening new hybrid molecules that combine the benzimidazole core with other antimicrobial pharmacophores to achieve synergistic effects and combat rising drug resistance. A deeper understanding of their diverse mechanisms of action will be critical in optimizing these compounds for clinical use, unlocking the full potential of this remarkable chemical family.

References

  • Husin, N., Pasaribu, A. P., Ali, M., Suteno, E., Wijaya, W., & Pasaribu, S. (2022). Comparison of Albendazole and Mebendazole on Soil-Transmitted Helminth Infections among School-Aged Children. Open Access Macedonian Journal of Medical Sciences, 10(B), 1264-1270. [Link]

  • Steinmann, P., Utzinger, J., Du, Z. W., Jiang, J. Y., Chen, J. X., Hattendorf, J., Zhou, H., & Zhou, X. N. (2011). Efficacy of single-dose and triple-dose albendazole and mebendazole against soil-transmitted helminths and Taenia spp.: a randomized controlled trial. PLoS One, 6(9), e25003. [Link]

  • (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]

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  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Almeida-Paes, R., de Oliveira, M. M. E., Pimenta, M. A., & Zancopé-Oliveira, R. M. (2023). Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole. Journal of Fungi, 9(7), 754. [Link]

  • Drew, W. L., Miner, R. C., & Lalezari, J. P. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 34(9), 2357-2360. [Link]

  • Mohapatra, T. R., & Ganguly, S. (2024). Design, Synthesis, Antibacterial and Antitubercular Studies of Some New Benzimidazoles. A Combined Experimental and Computational Approach. ChemistrySelect. [Link]

  • Warren, T. K., Tona, Z., Mercer, L., Nelson, E., Olejnik, J., Sud, S., ... & Bavari, S. (2014). Benzimidazole analogs inhibit respiratory syncytial virus G protein function. Antiviral research, 105, 125–134. [Link]

  • Tonelli, M., Paglietti, G., Boido, V., Sparatore, F., Marongiu, F., Marongiu, E., ... & Loddo, R. (2008). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Chemistry & biodiversity, 5(11), 2386-2401. [Link]

  • Al-Mohammed, H. I. (2017). Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. Molecules, 22(10), 1642. [Link]

  • Yilmaz, I., Sentürk, M., & Küçükoğlu, K. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4153–4166. [Link]

  • Kozamernik, D., & Logar, J. (1994). [Comparative study of thiabendazole and mebendazole in strongyloidiasis]. Wiadomosci parazytologiczne, 40(2), 191-194. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

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  • ResearchGate. Concentration-dependent cytotoxic effects of albendazole, mebendazole,.... [Link]

  • Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 40(10), 3804-3808. [Link]

  • Di Filippo, M., La Regina, G., & Silvestri, R. (2017). Benzimidazole-based derivatives as privileged scaffold developed for the treatment of the RSV infection: a computational study exploring the potency and cytotoxicity profiles. Journal of enzyme inhibition and medicinal chemistry, 32(1), 446-457. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Benzimidazole-2-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench—A Commitment to Safety and Sustainability

As researchers dedicated to advancing drug development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe and compliant management of chemical waste is a critical component of our work, reflecting our commitment to personal safety, environmental stewardship, and scientific integrity. 1H-Benzimidazole-2-carboxylic acid hydrate, a member of the versatile benzimidazole family of heterocycles, is integral to many research endeavors.[1][2] However, its disposal requires a methodical and informed approach.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1H-Benzimidazole-2-carboxylic acid hydrate. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in authoritative safety data and regulatory standards. Our goal is to empower you, our fellow scientists, to manage this chemical waste stream with confidence and precision.

Part 1: Hazard Identification and Risk Assessment—The 'Why' Behind the Protocol

Understanding the inherent hazards of a compound is the foundation of its safe handling and disposal. 1H-Benzimidazole-2-carboxylic acid hydrate is classified with specific risks that dictate the necessary precautions.[3][4] Failure to adhere to these protocols is not merely a compliance issue; it poses a direct threat to personnel and the environment.

The primary hazards, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below. These classifications necessitate that the compound be treated as a hazardous substance from acquisition to disposal.

Hazard ClassificationGHS CodeDescriptionCausality for Disposal Protocol
Skin IrritationH315Causes skin irritation.[3]Requires wearing chemical-resistant gloves and a lab coat. Contaminated PPE and materials must be disposed of as hazardous waste.
Serious Eye IrritationH319Causes serious eye irritation.[3][4]Mandates the use of safety goggles or a face shield. Prevents drain disposal to avoid aquatic toxicity.
Respiratory IrritationH335May cause respiratory irritation.[3]All handling and waste consolidation should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.

Additionally, some benzimidazole derivatives carry warnings for acute oral toxicity and potential reproductive toxicity, reinforcing the need for stringent containment and disposal as hazardous waste.[5][6][7]

Part 2: The Core Disposal Workflow—A Step-by-Step Protocol

The guiding principle for disposing of 1H-Benzimidazole-2-carboxylic acid hydrate is that it must be managed as regulated hazardous waste.[3][4] Under no circumstances should it be disposed of in the general trash or down the drain.[8]

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[9]

  • Body Protection: A lab coat.

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof screw cap.[10]

  • Label Correctly: Immediately label the container with the words "Hazardous Waste," the full chemical name ("1H-Benzimidazole-2-carboxylic acid hydrate"), and the associated hazards (Irritant).[10]

  • Collect All Waste Streams: Place all materials contaminated with the compound into this container. This includes:

    • Unused or expired solid chemical.

    • Contaminated weighing papers, pipette tips, and gloves.

    • Rinsate from decontaminating glassware (see Part 3).

  • Do Not Mix Wastes: Never mix 1H-Benzimidazole-2-carboxylic acid hydrate waste with other waste streams, particularly strong oxidizing agents or strong bases, to avoid unforeseen reactions.[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated SAA within your laboratory.

  • Location: The SAA should be at or near the point of generation and clearly marked.[10]

  • Containment: Keep the container securely capped at all times, except when adding waste.[10][12]

  • Inspection: Regularly inspect the container for any signs of leakage or degradation.

Step 4: Arrange for Final Disposal
  • Contact EHS: When the container is full or you have no further need to accumulate this waste, contact your institution's EHS department to arrange for pickup.[12]

  • Documentation: Complete any necessary waste manifest or pickup request forms as required by your institution and local regulations.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility, in compliance with all local, state, and federal regulations.[13][14]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial preparation to final handoff.

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_disposal Phase 3: Final Disposal A 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Labeled Hazardous Waste Container A->B Secure container C 3. Consolidate Waste - Unused Chemical - Contaminated Materials - Rinsate B->C Begin consolidation D 4. Keep Container Securely Sealed in SAA C->D E 5. Request Pickup from Institutional EHS D->E Container full F 6. EHS Manages Transfer to Licensed Disposal Facility E->F Compliance Check

Caption: Disposal workflow for 1H-Benzimidazole-2-carboxylic acid hydrate.

Part 3: Protocol for Decontaminating Empty Containers

Empty containers that once held 1H-Benzimidazole-2-carboxylic acid hydrate must be treated as hazardous waste until properly decontaminated. A triple-rinse procedure is a field-proven method for this task.[5]

  • First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. Secure the lid and swirl to rinse all interior surfaces thoroughly.

  • Collect Rinsate: Pour this first rinsate into your designated hazardous waste container for 1H-Benzimidazole-2-carboxylic acid hydrate.[5] This initial rinse will contain the highest concentration of residual chemical.

  • Second & Third Rinses: Repeat the rinsing process two more times. Depending on local regulations, subsequent rinsates may also need to be collected as hazardous waste.[5] Consult your EHS department for specific guidance.

  • Final Disposal: After the triple rinse, deface or remove the original label. The decontaminated container can now be disposed of with regular laboratory glassware or plastic waste, according to your institution's policies.

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don your full PPE.

  • Contain and Clean: Do not use water. Take up the spilled material dry. Use an absorbent material to gently sweep or wipe up the solid, taking care to avoid generating dust.

  • Dispose: Place all cleanup materials into your designated hazardous waste container.

  • Decontaminate: Clean the affected surface area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Conclusion: Upholding a Culture of Safety

The proper disposal of 1H-Benzimidazole-2-carboxylic acid hydrate is a non-negotiable aspect of responsible research. By adhering to the protocols outlined in this guide—grounded in a clear understanding of the chemical's hazards—we protect ourselves, our colleagues, and our shared environment. This commitment to meticulous waste management is a hallmark of a trustworthy and authoritative scientific practice. Always consult your institution's specific guidelines and EHS department as your primary authority for waste disposal.

References

  • 1H-benzimidazole-2-carboxylic acid. (2024). AERU, University of Hertfordshire. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). [Link]

  • Benzimidazole–Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2026). MDPI. [Link]

  • Laboratory Guide for Managing Chemical Waste. (N.D.). Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (N.D.). Central Washington University. [Link]

  • Hazardous Waste and Disposal. (N.D.). American Chemical Society. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. (N.D.). California Department of Toxic Substances Control. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (N.D.). United Nations Office on Drugs and Crime. [Link]

  • Laboratory Hazardous Waste Disposal Guideline. (2022). UNSW Sydney. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar. [Link]

  • Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. (2020). Australian Government Department of Health. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.